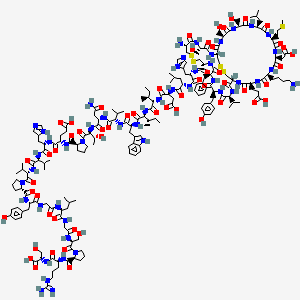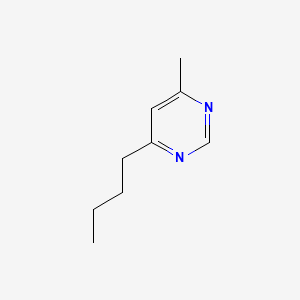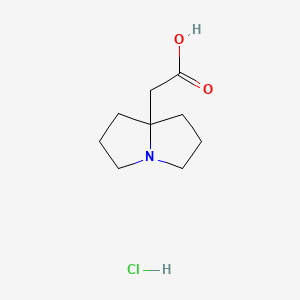
Mono(2-methylpentyl) Phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(2-methylpentyl) Phthalate: is a phthalate monoester, commonly used as a plasticizer. Plasticizers are substances added to plastics to increase their flexibility, transparency, durability, and longevity. The molecular formula of this compound is C14H18O4, and it has a molecular weight of 250.29 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mono(2-methylpentyl) Phthalate can be synthesized through the esterification of phthalic anhydride with 2-methylpentanol. The reaction typically involves heating phthalic anhydride with 2-methylpentanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include a temperature range of 100-150°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniform mixing of the reactants. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Mono(2-methylpentyl) Phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 2-methylpentanol.
Oxidation: Under oxidative conditions, the compound can undergo oxidation to form phthalic acid derivatives.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Phthalic acid and 2-methylpentanol.
Oxidation: Phthalic acid derivatives.
Substitution: Products with different functional groups replacing the ester group.
Aplicaciones Científicas De Investigación
Mono(2-methylpentyl) Phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its endocrine-disrupting properties.
Industry: Widely used in the manufacturing of consumer products such as cosmetics, personal care products, and medical devices.
Mecanismo De Acción
Mono(2-methylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones. This disruption can occur through various molecular targets and pathways, including:
Hormone Receptors: Binding to hormone receptors and altering their activity.
Enzyme Inhibition: Inhibiting enzymes involved in hormone synthesis and metabolism.
Gene Expression: Modulating the expression of genes involved in hormone regulation.
Comparación Con Compuestos Similares
- Di-n-butyl Phthalate
- Diethyl Phthalate
- Dimethyl Phthalate
- Di(2-ethylhexyl) Phthalate
- Diisobutyl Phthalate
- Diisooctyl Phthalate
Comparison: Mono(2-methylpentyl) Phthalate is unique among phthalates due to its specific ester group, which imparts distinct physical and chemical properties. Compared to other phthalates, it may exhibit different levels of plasticizing efficiency, flexibility, and potential health effects. For example, Di(2-ethylhexyl) Phthalate is known for its high plasticizing efficiency, while this compound may offer a balance between flexibility and durability.
Propiedades
Número CAS |
648412-67-3 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.294 |
Nombre IUPAC |
2-(2-methylpentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-3-6-10(2)9-18-14(17)12-8-5-4-7-11(12)13(15)16/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,15,16) |
Clave InChI |
QKXJNQGKOMZDPE-UHFFFAOYSA-N |
SMILES |
CCCC(C)COC(=O)C1=CC=CC=C1C(=O)O |
Sinónimos |
1,2-Benzenedicarboxylic Acid 1-(2-Methylpentyl) Ester; 2-Methyl-1-pentanol Hydrogen Phthalate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


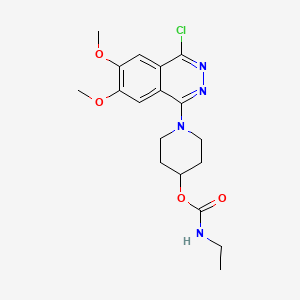
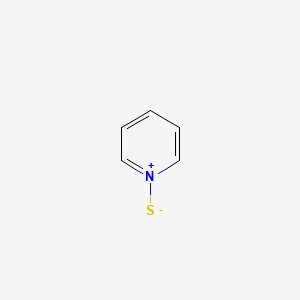
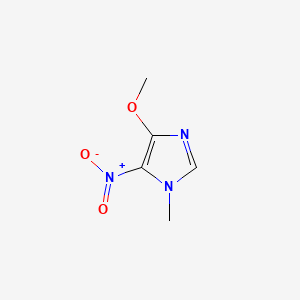
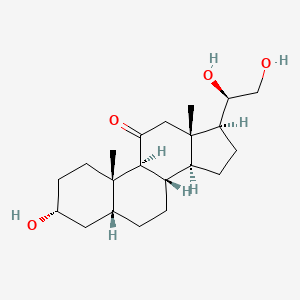
![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)
![4-[(Aminooxy)acetyl]piperazin-2-one](/img/structure/B569691.png)
